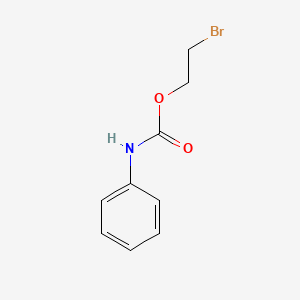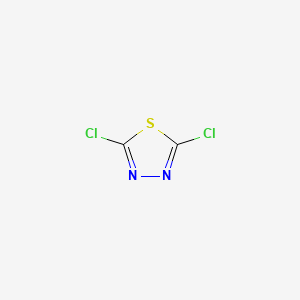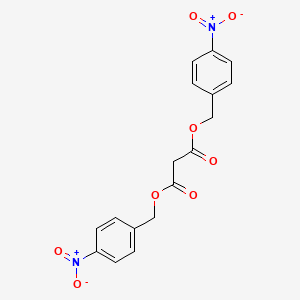
4-Aminobenzylphosphonic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 4-aminobenzylphosphonic acid and its derivatives involves several key steps and methodologies. One approach involves the cleavage of 4-nitrobenzyl(α-amino)phosphonic acids in aqueous sodium hydroxide, leading to the formation of azoxybenzene and azobenzene derivatives, an example of an intramolecular redox reaction (Boduszek & Halama, 1998). Another method includes the synthesis of 4-nitrobenzylphosphonic acid, structurally characterized by various spectroscopic techniques, revealing insights into the molecular arrangement and stability of the compound (Wilk et al., 2014).
Molecular Structure Analysis
The molecular structure of 4-aminobenzylphosphonic acid and its analogs has been elucidated through techniques such as vibrational spectroscopy and X-ray diffraction. Studies have shown that these compounds can form helical chains and exhibit significant electrostatic interactions, contributing to their crystal lattice stability. Such structural insights are crucial for understanding the reactivity and potential applications of these compounds (Wilk et al., 2014).
Chemical Reactions and Properties
4-Aminobenzylphosphonic acid undergoes various chemical reactions, highlighting its versatility and reactivity. For instance, it can be covalently grafted onto surfaces through electrooxidation processes, as demonstrated in the modification of glassy carbon electrodes. This property is particularly interesting for the development of sensors and other electrochemical devices (Yang, Liu, & Dong, 2005).
Physical Properties Analysis
The physical properties of 4-aminobenzylphosphonic acid derivatives, such as their thermal stability and molecular weight, have been extensively studied. These properties are influenced by the molecular structure and the specific functional groups present in the compound. For example, oligomers derived from related compounds exhibit high thermal stability and semiconductor-like electrical conductivity, which could be beneficial for various technological applications (Kaya & Bilici, 2006).
Chemical Properties Analysis
The chemical properties of 4-aminobenzylphosphonic acid, such as its reactivity with different chemical reagents and its behavior in various chemical reactions, are crucial for its potential applications in synthesis and material science. The compound's ability to undergo reactions like amine oxidation and the Kolbe-like reaction indicates its potential for further functionalization and incorporation into more complex molecules or materials (Yang, Liu, & Dong, 2005).
Applications De Recherche Scientifique
Application in Chemical Passivation
- Scientific Field: Material Science
- Summary of Application: 4-Aminobenzylphosphonic acid is used in the modification of zinc oxide thin films deposited by atomic layer deposition . It’s used for chemical passivation, which helps in improving the performance of the halide perovskite interface .
- Methods of Application: The application involves the deposition of zinc oxide thin films by atomic layer deposition (ALD-ZnO) and then modifying it with various phosphonic acid derivatives . The molecules used for this purpose differ by their spacer and functionalizing groups .
- Results or Outcomes: The resulting surfaces were investigated with surface sensitive characterization techniques such as X-ray photoelectron spectroscopy and attenuated total reflection IR spectroscopy . The phosphonic acid film growth was found to be mostly driven by the nature of the functionalizing group .
Application in Asymmetric Synthesis
- Scientific Field: Organic Chemistry
- Summary of Application: 4-Aminobenzylphosphonic acid is used in the asymmetric synthesis of aminophosphonic acids . It’s used as a reagent in the diastereoselective asymmetric synthesis of aminophosphonic acids .
- Methods of Application: The synthesis involves the use of enantiopure sulfinimines as chiral reagents . A key reaction in this synthesis is a highly or fully diastereoselective addition of trivalent phosphorus nucleophiles and α-phosphonate carbanions to sulfinimines .
- Results or Outcomes: The separation of diastereoisomeric adducts and their subsequent acidic hydrolysis afforded the desired enantiomerically pure α- and β-aminophosphonic acids .
Application in Inhibition of Alkaline Phosphatase
- Scientific Field: Biochemistry
- Summary of Application: 4-Aminobenzylphosphonic acid is an inhibitor of alkaline phosphatase . It has been used in affinity chromatography for the purification of alkaline phosphatase .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes: The outcomes of this application are not detailed in the source .
Application in Tuning of Surface Energy
- Scientific Field: Material Science
- Summary of Application: 4-Aminobenzylphosphonic acid is used for tuning of surface energy, wetting and work function of metal oxides .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes: The outcomes of this application are not detailed in the source .
Safety And Hazards
Propriétés
IUPAC Name |
(4-aminophenyl)methylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10NO3P/c8-7-3-1-6(2-4-7)5-12(9,10)11/h1-4H,5,8H2,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEKHKXMBGWNTOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CP(=O)(O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10NO3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40279293 | |
| Record name | 4-Aminobenzylphosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40279293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Aminobenzylphosphonic acid | |
CAS RN |
5424-27-1 | |
| Record name | 5424-27-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12117 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Aminobenzylphosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40279293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-Aminobenzyl)phosphonic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(4-aminophenoxy)ethyl]acetamide](/img/structure/B1267279.png)











